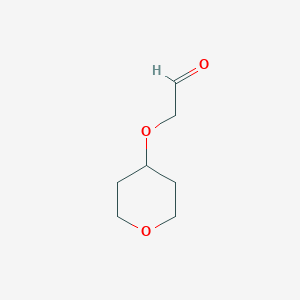

2-(oxan-4-yloxy)acetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(oxan-4-yloxy)acetaldehyde is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 .

Molecular Structure Analysis

The molecular structure of 2-(oxan-4-yloxy)acetaldehyde consists of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms . The exact structure can be found in the referenced chemical databases .Physical And Chemical Properties Analysis

The boiling point of 2-(oxan-4-yloxy)acetaldehyde is predicted to be 210.2±30.0 °C, and its density is predicted to be 1.05±0.1 g/cm3 .Applications De Recherche Scientifique

Acetaldehyde in Ethanol Metabolism and Toxicity

Acetaldehyde is a critical intermediate in ethanol metabolism, implicated in various toxicological and pathological processes. Aldehyde dehydrogenase 2 (ALDH2) plays a vital role in oxidizing acetaldehyde, and individuals with inactive ALDH2 genotypes show increased susceptibility to ethanol and acetaldehyde-induced toxicity. This susceptibility is reflected in various models, including ALDH2 knockout mice, which exhibit enhanced toxicity symptoms compared to wild-type mice when exposed to ethanol or acetaldehyde atmospheres (Yu et al., 2009).

Acetaldehyde's Role in Carcinogenesis

The carcinogenic potential of acetaldehyde, especially when associated with alcoholic beverage consumption, has been extensively documented. Acetaldehyde's interaction with DNA to form adducts is a critical factor in alcohol-related carcinogenesis. The International Agency for Research on Cancer (IARC) has classified acetaldehyde associated with alcoholic beverages as carcinogenic to humans. Furthermore, the Fanconi anemia DNA repair pathway's role in protecting against acetaldehyde genotoxicity highlights the complex interactions between acetaldehyde exposure and genetic susceptibility to cancer (Brooks & Zakhari, 2014).

Environmental and Atmospheric Implications

The atmospheric presence and impact of acetaldehyde, as an oxygenated volatile organic compound (oxVOC), underline its environmental significance. Acetaldehyde's role in air quality and its interactions with plant physiology and atmospheric chemistry illustrate the multifaceted implications of this compound beyond human health. Research into the emissions, sinks, and atmospheric concentrations of acetaldehyde and other oxVOCs highlights the need for further study into their ecological and environmental impacts (Seco et al., 2007).

Acetaldehyde in Plant Biology

Plant aldehyde oxidases (AOs), which can oxidize acetaldehyde into biologically active molecules like abscisic acid (ABA) and indoleacetic acid (IAA), demonstrate the biological significance of acetaldehyde in plant growth, development, and stress response. The multifunctionality of AOs in converting acetaldehyde into essential phytohormones underscores the critical role of acetaldehyde in plant physiology (Wu et al., 2022).

Propriétés

IUPAC Name |

2-(oxan-4-yloxy)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-3-6-10-7-1-4-9-5-2-7/h3,7H,1-2,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJHTQJYUBWMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxan-4-yloxy)acetaldehyde | |

CAS RN |

1250434-30-0 |

Source

|

| Record name | 2-(oxan-4-yloxy)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.